molecular formula C10H17NSi B6310146 N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine CAS No. 1858241-49-2

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine

Cat. No. B6310146
CAS RN: 1858241-49-2
M. Wt: 179.33 g/mol
InChI Key: HDLAEDLUXSWNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine (CPDMA) is an organosilicon compound that has been used in various scientific research applications. It is a versatile reagent that has been employed in organic synthesis, as well as in the preparation of various derivatives. CPDMA has been found to have a range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine has been used in a variety of scientific research applications. It has been employed in the synthesis of various organosilicon compounds, such as silyl ethers and silylamines. It has also been used as a reagent for the synthesis of heterocyclic compounds. This compound has also been used as a catalyst in organic reactions, such as the Diels-Alder reaction and the hydroamination reaction.

Mechanism of Action

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine acts as a nucleophilic reagent in organic reactions. It forms a silyl cation, which then reacts with an electrophile to form a silyl ether. The silyl ether can then be further reacted with other reagents to form a variety of compounds.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. This compound has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine has a number of advantages for lab experiments. It is a relatively inexpensive reagent, and can be easily synthesized in high yields. It is also a versatile reagent, and can be used in a variety of reactions. However, this compound also has some limitations. It is a relatively unstable compound, and can be easily hydrolyzed in the presence of water. In addition, it can react with other reagents to form undesired byproducts.

Future Directions

There are a number of potential future directions for N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine. It could be used in the synthesis of more complex organosilicon compounds, such as siloxanes and silanes. It could also be used in the synthesis of pharmaceuticals, such as anti-cancer drugs. In addition, this compound could be used in the synthesis of materials for use in nanotechnology. Finally, this compound could be used in the development of new catalysts for organic reactions.

Synthesis Methods

N-(Cyclopentadienyldimethylsilyl)-N-(allyl)amine is synthesized by reacting cyclopentadiene with dimethylsilyl chloride in the presence of a base catalyst. The resulting product is then reacted with allyl bromide in the presence of a base catalyst to form this compound. The reaction is typically carried out at room temperature, and the product can be isolated in high yields.

properties

IUPAC Name

N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]prop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-4-9-11-12(2,3)10-7-5-6-8-10/h4-8,10-11H,1,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAEDLUXSWNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1C=CC=C1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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